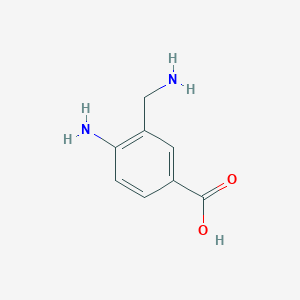

4-amino-3-(aminomethyl)benzoic Acid

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

4-amino-3-(aminomethyl)benzoic acid |

InChI |

InChI=1S/C8H10N2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4,9-10H2,(H,11,12) |

InChI Key |

ULWVTFNWRFAVAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CN)N |

Origin of Product |

United States |

Foundational & Exploratory

4-amino-3-(aminomethyl)benzoic acid AmAbz structure and properties

[1][2]

Executive Summary

4-Amino-3-(aminomethyl)benzoic acid , commonly abbreviated as AmAbz , is a tri-functional aromatic scaffold used primarily in the synthesis of peptidomimetics, constrained peptide analogues, and combinatorial drug libraries.[1] Unlike its structural relative PAMBA (4-aminomethylbenzoic acid), AmAbz possesses an additional aniline amine at the 4-position, creating a unique 1,3,4-substitution pattern on the benzene ring.

This molecule acts as a rigidified

Chemical Identity & Structural Architecture[4]

The structural distinctiveness of AmAbz arises from the proximity of the aminomethyl group to the aniline nitrogen. This ortho-relationship provides conformational restriction, often inducing turns in peptide chains that mimic secondary structures found in native proteins.

Key Chemical Data

| Property | Detail |

| Chemical Name | This compound |

| Abbreviation | AmAbz |

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| CAS Number (Derivative) | 320727-02-4 (refers to the 3-Boc-protected analog; free acid is often custom synthesized) |

| Core Scaffold | Benzoic Acid |

| Functional Groups | 1.[2][3][1][4][5][6][7][8][9][10] Carboxylic Acid (C1)2. Aminomethyl (Benzyl amine, C3)3.[9] Amino (Aniline, C4) |

Structural Visualization

The following diagram illustrates the chemical structure and the distinct pKa environments of the two amino groups.

Figure 1: Functional group topology of AmAbz showing the reactivity gradient between the benzyl amine and aniline groups.

Synthesis & Production

The synthesis of AmAbz is typically achieved via the Tscherniac-Einhorn reaction (amidomethylation), which introduces the aminomethyl arm onto the commercially available 4-aminobenzoic acid (PABA).

Synthetic Route (Pascal Method)[9]

-

Starting Material: 4-Aminobenzoic acid (PABA).

-

Reagent: N-(Hydroxymethyl)phthalimide in acidic media (usually

). -

Intermediate: The phthalimide-protected intermediate precipitates or is isolated.

-

Deprotection: Hydrazinolysis (using hydrazine hydrate) removes the phthaloyl group to yield the free amine.

Figure 2: Synthetic pathway for AmAbz from 4-aminobenzoic acid.

Physicochemical Properties & Reactivity Profile

Understanding the differential reactivity of the two amino groups is critical for successful application.

Solubility

-

Water: Moderately soluble, especially at acidic or basic pH.

-

Organic Solvents: Poor solubility in non-polar solvents (DCM, Hexane). Soluble in polar aprotic solvents (DMSO, DMF) when protected or as a salt.

The Orthogonal Reactivity Principle

AmAbz allows for chemoselective acylation without the need for orthogonal protecting groups on the starting material.

-

Benzyl Amine (C3): This is an aliphatic amine. It is highly nucleophilic and will react rapidly with acylating agents (e.g., Boc-anhydride, Fmoc-OSu) at neutral or slightly basic pH.

-

Aniline Amine (C4): The nitrogen lone pair is delocalized into the aromatic ring, significantly reducing its nucleophilicity (pKa ~4.5). It does not react with standard activated esters (like Fmoc-OSu) under mild conditions. It requires strong activation (e.g., symmetric anhydrides or base-free carbodiimide coupling) to form an amide bond.

Implication: You can selectively protect the C3-aminomethyl group with Boc or Fmoc, leaving the C4-aniline free. This free aniline is often too unreactive to interfere with subsequent peptide coupling at the C1-carboxylic acid, effectively acting as a "silent" group until specifically activated.

Applications in Drug Design[3]

Peptidomimetics & Constrained Linkers

AmAbz is used to introduce rigidity into peptide backbones. By replacing a flexible amino acid (like Glycine or

-

Gamma-Amino Acid Mimetic: The distance and angle between the C3-aminomethyl and C1-carboxyl groups mimic a constrained

-amino acid.

Combinatorial Scaffolds

Because AmAbz has three points of attachment, it serves as a scaffold for "branched" peptides.

-

Branch A: Extension from the C1-Carboxyl (C-terminus).

-

Branch B: Extension from the C3-Aminomethyl (N-terminus mimic).

-

Branch C: Extension from the C4-Aniline (Side-chain mimic).

Peptide Nucleic Acid (PNA) Analogues

The rigid aromatic core has been explored in constructing PNA analogues where the nucleobase is attached to one of the amino groups, providing a novel backbone for DNA/RNA recognition.

Experimental Protocols

Protocol A: Synthesis of AmAbz (Pascal Method)

Note: Ensure all work is performed in a fume hood.

-

Amidomethylation:

-

Dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) in concentrated sulfuric acid (100 mL) at 0°C.

-

Slowly add N-(hydroxymethyl)phthalimide (17.7 g, 100 mmol) portion-wise.

-

Stir at room temperature for 48 hours.

-

Pour the mixture onto crushed ice. Adjust pH to ~4-5 with NaOH.

-

Filter the precipitate (Phthalimide intermediate), wash with water, and dry.

-

-

Deprotection:

-

Suspend the intermediate in ethanol (200 mL).

-

Add hydrazine hydrate (3 eq). Reflux for 2-4 hours.

-

Cool and acidify with HCl to precipitate phthalhydrazide (byproduct). Filter off the byproduct.

-

Neutralize the filtrate to precipitate pure AmAbz. Recrystallize from water/ethanol.

-

Protocol B: Selective Protection (Preparation of Fmoc-AmAbz-OH)

Target: Protect C3-amine with Fmoc, leaving C4-amine free.

-

Dissolve AmAbz (1 eq) in a mixture of water/dioxane (1:1) containing

(2 eq). -

Add Fmoc-OSu (0.95 eq) dissolved in dioxane dropwise at 0°C. Note: Use slightly less than 1 equivalent to avoid reacting with the aniline.

-

Stir at room temperature for 2-3 hours.

-

Acidify with 1M HCl to pH 2.

-

Extract with Ethyl Acetate. The aniline nitrogen remains free (unprotected) but does not react due to low nucleophilicity.

-

Validation: The product should show a positive ninhydrin test (due to the free aniline) but a specific mass shift corresponding to mono-Fmoc protection.

References

-

Pascal, R., Sola, R., Labéguère, F., & Jouin, P. (2000).[2][7][8][9][11] Synthesis of the Novel Amino Acid this compound (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis.[2][3][1][7][8][9] European Journal of Organic Chemistry, 2000(22), 3755–3761.[8][9] Link

-

Sola, R., et al. (2003). Unnatural diamino acid derivatives as scaffolds for creating diversity and as linkers for simplifying screening in chemical libraries.[3] Methods in Enzymology, 369, 38-50. Link

-

Darcel, N. P., et al. (2005).[4] Activation of vagal afferents in the rat duodenum by protein digests requires PepT1.[4] The Journal of Nutrition, 135(6), 1491-1495.[4] (Contextual reference for aminomethylbenzoic acid derivatives in biological systems). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-AMINO-3-(BOC-AMINOMETHYL)-BENZOIC ACID CAS#: 320727-02-4 [m.chemicalbook.com]

- 6. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BOP reagent | 53 Publications | 1039 Citations | Top Authors | Related Topics [scispace.com]

- 9. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid_Chemicalbook [chemicalbook.com]

- 10. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 11. semanticscholar.org [semanticscholar.org]

A Tale of Two Scaffolds: A Deep Dive into the Divergent Worlds of 4-(Aminomethyl)benzoic Acid (PAMBA) and 4-(Aminomethyl)benzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and medicinal chemistry, the modification of molecular scaffolds, even by a single functional group, can dramatically alter biological activity and therapeutic potential. This guide delves into the nuanced yet critical differences between two structurally related compounds: 4-(aminomethyl)benzoic acid (PAMBA) and 4-(aminomethyl)benzamide. While both share a common 4-(aminomethyl)phenyl core, the substitution of a carboxylic acid with a carboxamide group creates a cascade of changes in their physicochemical properties, biological activities, and applications in drug discovery.

This document will serve as a comprehensive resource, elucidating the distinct characteristics of each molecule and providing a rationale for their differential utility in research and development.

Part 1: The Core Distinction: A Physicochemical Standoff

The fundamental difference between PAMBA and 4-(aminomethyl)benzamide lies in their terminal functional group: a carboxylic acid versus a primary carboxamide. This seemingly minor alteration has profound implications for their chemical behavior.

| Property | 4-(Aminomethyl)benzoic Acid (PAMBA) | 4-(Aminomethyl)benzamide |

| Molecular Formula | C₈H₉NO₂[1] | C₈H₁₀N₂O[2] |

| Molecular Weight | 151.16 g/mol [1] | 150.18 g/mol [2] |

| Melting Point | >300 °C[3] | 141-145 °C[4] |

| Acidity/Basicity | Amphoteric (contains both acidic -COOH and basic -NH₂) | Primarily basic (due to the -NH₂ groups) |

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor | Acts as a hydrogen bond donor and acceptor |

| Solubility | Slightly soluble in water[3] | Data not widely available, but likely differs from PAMBA due to the amide group |

The carboxylic acid group of PAMBA can be deprotonated to form a carboxylate anion, rendering the molecule negatively charged at physiological pH. In contrast, the carboxamide group of 4-(aminomethyl)benzamide is significantly less acidic and remains neutral over a wider pH range. This difference in ionization state directly impacts their solubility, membrane permeability, and interactions with biological targets.

Part 2: Divergent Biological Activities and Mechanisms of Action

The structural variance between PAMBA and 4-(aminomethyl)benzamide translates into distinct biological profiles, dictating their applications in drug development.

4-(Aminomethyl)benzoic Acid (PAMBA): The Antifibrinolytic Agent

PAMBA is a well-established antifibrinolytic agent.[5] Its mechanism of action is rooted in its structural similarity to lysine. Plasminogen and plasmin, key enzymes in the fibrinolytic cascade, possess lysine-binding sites that are crucial for their interaction with fibrin. PAMBA acts as a competitive inhibitor, binding to these sites on plasminogen and plasmin, thereby preventing the breakdown of fibrin clots.[6] This makes PAMBA and its derivatives valuable in treating bleeding disorders and managing hemorrhage.[7]

Signaling Pathway: Mechanism of Antifibrinolytic Action of PAMBA

Caption: PAMBA competitively inhibits the binding of plasmin to fibrin, preventing clot degradation.

4-(Aminomethyl)benzamide: A Versatile Scaffold in Modern Drug Discovery

In contrast to the well-defined role of PAMBA, 4-(aminomethyl)benzamide has emerged as a versatile building block and linker in the synthesis of novel therapeutic agents, particularly in oncology and virology.

Its utility as a linker has been demonstrated in the design of potent tyrosine kinase inhibitors.[8] The 4-(aminomethyl)benzamide fragment provides a flexible yet structurally defined connection between different pharmacophoric elements, enabling optimal interaction with the target enzyme's active site.[8]

More recently, derivatives of 4-(aminomethyl)benzamide have shown remarkable activity as entry inhibitors of Ebola and Marburg viruses.[9] While the precise mechanism is still under investigation, it is hypothesized that these compounds interfere with the viral glycoprotein-mediated fusion of the viral and host cell membranes.

Furthermore, 4-(aminomethyl)benzamide itself has been identified as a trypsin inhibitor.[10][11] This suggests a broader potential for this scaffold in designing protease inhibitors for various therapeutic targets.

Part 3: Applications in Research and Drug Development: A Comparative Overview

| Application Area | 4-(Aminomethyl)benzoic Acid (PAMBA) | 4-(Aminomethyl)benzamide |

| Therapeutic Class | Antifibrinolytic, Hemostatic Agent[7] | Anticancer (as a scaffold)[8], Antiviral (Ebola/Marburg entry inhibitor)[9], Trypsin Inhibitor[10][11] |

| Primary Use | Treatment of bleeding disorders | Linker in medicinal chemistry, scaffold for drug discovery |

| Drug Development Stage | Clinically used drug | Preclinical and discovery phase for various applications |

Part 4: Experimental Protocols: A Glimpse into Synthesis and Characterization

The synthesis of both PAMBA and 4-(aminomethyl)benzamide derivatives often starts from a common precursor, such as 4-cyanobenzyl bromide or 4-formylbenzoic acid. The choice of subsequent synthetic steps dictates the final functional group.

Experimental Workflow: General Synthesis Routes

Caption: Divergent synthetic pathways to PAMBA and 4-(aminomethyl)benzamide from a common precursor.

Illustrative Synthesis of 4-(Aminomethyl)benzamide Derivatives (for Tyrosine Kinase Inhibitors)

This is a generalized protocol based on literature procedures.[8]

-

Starting Material: 4-(Aminomethyl)benzamide.

-

Reaction: Couple the primary amine of 4-(aminomethyl)benzamide with a suitable carboxylic acid derivative of a kinase-inhibiting scaffold using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: Two Scaffolds, Two Destinies

The comparison of 4-(aminomethyl)benzoic acid and 4-(aminomethyl)benzamide serves as a compelling case study in the principles of medicinal chemistry. The subtle change from a carboxylic acid to a carboxamide group fundamentally alters the physicochemical properties, leading to distinct biological activities and therapeutic applications. PAMBA's journey has led it to become a clinically relevant antifibrinolytic agent, while the story of 4-(aminomethyl)benzamide is one of emerging potential, showcasing its versatility as a scaffold in the ongoing quest for novel anticancer and antiviral therapies. For the discerning researcher, understanding these differences is paramount to selecting the appropriate molecular tool for the task at hand, ultimately driving innovation in drug discovery and development.

References

-

PubChem. 4-(Aminomethyl)benzamide. National Center for Biotechnology Information. [Link]

-

Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]

-

PubChem. 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information. [Link]

-

Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. (2020). Journal of Medicinal Chemistry, 63(15), 8194–8213. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 4-(Aminomethyl)benzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

Wikipedia. Aminomethylbenzoic acid. [Link]

Sources

- 1. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Aminomethyl)benzamide | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid_Chemicalbook [chemicalbook.com]

- 4. 4-(aminomethyl)benzamide | 369-53-9 [sigmaaldrich.com]

- 5. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 4-(Aminomethyl)benzoic acid | TargetMol [targetmol.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-AMINOMETHYL-BENZAMIDE CAS#: 369-53-9 [m.chemicalbook.com]

- 11. usbio.net [usbio.net]

Methodological & Application

Application Note: Regioselective C3-Amidomethylation of 4-Aminobenzoic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective C-3 amidomethylation of 4-aminobenzoic acid (PABA), a critical transformation for synthesizing folate antagonists and novel kinase inhibitors.

Executive Summary

Functionalizing the aromatic core of 4-aminobenzoic acid (PABA) is synthetically challenging due to the competing nucleophilicity of the amine (

This protocol details a regioselective Tscherniac-Einhorn reaction to introduce a phthalimidomethyl group exclusively at the C-3 position. By utilizing concentrated sulfuric acid as both solvent and catalyst, we exploit a cooperative directing effect where the protonated amine (

Key Applications

-

Folate Antagonists: Synthesis of methotrexate analogs.

-

Fragment-Based Drug Discovery: Creating novel bifunctional scaffolds.

-

Peptidomimetics: Introduction of constrained amino-methyl linkers.

Scientific Principles & Mechanism[1]

The Regioselectivity Paradox

In neutral organic solvents, the free amine of PABA is the most nucleophilic site, leading to N-amidomethylation. To achieve C-alkylation, the amine must be protected or deactivated.

In this protocol, concentrated sulfuric acid (

-

Generation of the Electrophile: It dehydrates

-(hydroxymethyl)phthalimide (NHMPI) to form the reactive -

Directing Effect Reversal: It protonates the PABA amine to form the anilinium species (

).-

The

group directs meta (to positions 3 and 5). -

The

group is electron-withdrawing and also directs meta (to positions 3 and 5 relative to itself). -

Result: Both groups cooperatively direct substitution to C-3, while the protonation physically blocks the nitrogen lone pair from reacting.

-

Mechanistic Pathway

The following diagram illustrates the convergence of the electrophile generation and the substrate activation.

Figure 1: Mechanistic pathway showing the convergence of the electrophilic iminium ion and the cooperatively directed PABA substrate.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Quantity | Role |

| 4-Aminobenzoic Acid (PABA) | 137.14 | 1.0 | 13.7 g | Substrate |

| 191.18 | 1.05 | 20.1 g | Alkylating Agent | |

| Sulfuric Acid (Conc. 98%) | 98.08 | Solvent | 100 mL | Catalyst/Solvent |

| Ice/Water | 18.02 | Excess | ~500 g | Quench |

| Ammonium Hydroxide (25%) | 35.05 | N/A | Variable | Neutralization |

Step-by-Step Methodology

1. Preparation of the Electrophile Solution

-

Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, internal thermometer, and a drying tube (CaCl₂).

-

Charge the flask with 100 mL of concentrated

. -

Cool the acid to 0–5 °C using an ice-salt bath.

-

Add

-(hydroxymethyl)phthalimide (20.1 g) portion-wise over 15 minutes.-

Critical Control Point: Maintain temperature

to prevent premature decomposition of the iminium species. -

Observation: The solution should become clear to slightly yellow. Stir for 30 minutes at 0–5 °C to ensure complete formation of the electrophile.

-

2. Addition of Substrate[1][3][4]

-

Add 4-aminobenzoic acid (13.7 g) slowly to the acid mixture over 20 minutes.

-

Note: The addition is exothermic. Monitor internal temperature strictly.

-

Chemistry: The amine is immediately protonated upon contact, protecting it from oxidation and N-alkylation.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir efficiently for 24–48 hours .

-

Monitoring: Reaction progress can be monitored by taking a 0.1 mL aliquot, quenching in water, neutralizing, and analyzing via HPLC (C18 column, Water/ACN gradient). Look for the disappearance of the PABA peak (

) and appearance of the product (

-

3. Quench and Isolation

-

Prepare a 1 L beaker containing 500 g of crushed ice .

-

Pour the viscous reaction mixture slowly onto the stirring ice.

-

Safety: Strong exotherm. Wear face shield and heavy gloves.

-

-

A white to off-white precipitate (the sulfate salt of the product) may form.

-

Carefully adjust the pH of the slurry to pH 4–5 using 25% ammonium hydroxide or 50% NaOH solution .

-

Selectivity Note: PABA (unreacted) is soluble at pH 4–5, while the 3-phthalimidomethyl derivative is less soluble due to the bulky phthalimide group.

-

-

Stir the suspension for 1 hour at 0 °C.

4. Purification

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (

) to remove residual acid and inorganic salts. -

Wash with cold ethanol (

) to remove unreacted organic impurities. -

Dry the solid in a vacuum oven at 60 °C for 12 hours.

Expected Yield: 75–85% Appearance: Off-white to pale yellow powder. Melting Point: > 280 °C (decomposition).[5]

Data Analysis & Validation

NMR Characterization

To validate the C-3 regioselectivity,

| Position | Chemical Shift ( | Multiplicity | Interpretation |

| Phthalimide Ar-H | 7.85 – 7.95 | Multiplet (4H) | Diagnostic of phthalimide group. |

| PABA C-2 H | 7.65 | Singlet (1H) | Key Proof: Loss of coupling indicates C-3 substitution. |

| PABA C-6 H | 7.55 | Doublet (1H) | Ortho coupling to C-5. |

| PABA C-5 H | 6.70 | Doublet (1H) | Ortho coupling to C-6. |

| Methylene ( | 4.75 | Singlet (2H) | Linker between ring and phthalimide. |

| Amine ( | 5.80 | Broad Singlet | Confirming free amine is intact (not alkylated). |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Dark/Black Reaction Mixture | Temperature too high during addition. | Ensure internal temp stays |

| Low Yield / Sticky Solid | Incomplete precipitation or pH error. | Ensure pH is adjusted to the isoelectric point (~4.5). If sticky, triturate with hot ethanol. |

| N-Alkylated Byproduct | Insufficient acid strength. | Use fresh 98% |

References

-

Zaugg, H. E., & Martin, W. B. (1965). Alpha-Amidoalkylations at Carbon. Organic Reactions, 14, 52-269.

- Tscherniac, J. (1902). Ueber N-Oxymethylphthalimid.

-

Wolf, C., et al. (2006).[6] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids.[4][6] Journal of Organic Chemistry, 71(8), 3270–3273. (Provides context on PABA reactivity and regioselectivity challenges).

-

Anderson, G. W., et al. (1985). Process for the preparation of p-aminobenzoic acid derivatives.[7][8][1][2][9] U.S. Patent 4,500,720. (Industrial context for PABA functionalization).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 6. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]

- 7. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 8. CN100427457C - The preparation method of p-aminobenzoic acid - Google Patents [patents.google.com]

- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Precision in Peptide and Bioconjugate Synthesis: Advanced Fmoc and Boc Protection Strategies for the AmAbz Benzylamino Group

Introduction: The Strategic Importance of 4-Aminomethyl-3-aminobenzoic Acid (AmAbz) in Advanced Synthesis

In the landscape of peptide synthesis and the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), the choice of bifunctional linkers is paramount. 4-Aminomethyl-3-aminobenzoic acid (AmAbz) has emerged as a valuable scaffold, offering three distinct functionalities: a carboxylic acid, an aromatic (arylamino) group, and a benzylic (benzylamino) group. This unique trifunctional nature allows for the construction of complex, branched peptide structures and the attachment of payloads in drug delivery systems.[1]

However, the successful integration of AmAbz into these complex molecules hinges on the ability to selectively protect its two distinct amino groups. The differential reactivity of the arylamino and benzylamino groups provides a strategic advantage, enabling the use of orthogonal protection schemes. This application note provides an in-depth technical guide to the selective protection of the AmAbz benzylamino group using two of the most robust and widely used protecting groups in modern organic synthesis: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. We will explore the chemical principles governing this selectivity, provide detailed, field-proven protocols for both protection and deprotection, and discuss the applications of these orthogonally protected AmAbz derivatives in cutting-edge research and drug development.

The Chemical Rationale for Selective Protection: Exploiting Differential Nucleophilicity

The cornerstone of selectively protecting the benzylamino group of AmAbz in the presence of the arylamino group lies in the significant difference in their basicity and, consequently, their nucleophilicity.

The lone pair of electrons on the nitrogen atom of the arylamino group is delocalized into the aromatic π-system of the benzene ring through resonance. This delocalization reduces the electron density on the nitrogen, making it a weaker base and a less potent nucleophile.[2][3] In contrast, the benzylamino group's nitrogen is attached to an sp³-hybridized carbon, and its lone pair is localized, making it significantly more basic and nucleophilic.[2]

This disparity in nucleophilicity is the key to achieving selective acylation with Fmoc and Boc reagents. The more nucleophilic benzylamino group will preferentially attack the electrophilic carbonyl center of the protecting group reagent (e.g., Fmoc-OSu or Boc-anhydride), leading to the desired mono-protected product.

| Amine Type | pKb | Nucleophilicity | Rationale for Lower Nucleophilicity |

| Aniline (Arylamino model) | 9.13[2] | Lower | Lone pair delocalized into the aromatic ring by resonance.[4] |

| Benzylamine (Benzylamino model) | 4.70[2] | Higher | Localized lone pair on an sp³-hybridized carbon.[3] |

This fundamental difference in reactivity allows for a high degree of chemoselectivity in the protection reactions, forming the basis of the protocols described below.

Diagrammatic Overview of Orthogonal Protection

Caption: Orthogonal protection workflow for AmAbz.

The Fmoc Protection Strategy for the AmAbz Benzylamino Group

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its stability to acidic conditions and its facile removal with a mild base, typically piperidine.[5] This orthogonality to acid-labile protecting groups like Boc is a significant advantage in complex synthetic schemes.

Experimental Protocol: Selective Fmoc Protection of AmAbz Benzylamino Group

This protocol is adapted from established procedures for the Fmoc protection of primary amines.[6]

Materials:

-

4-Aminomethyl-3-aminobenzoic acid (AmAbz)

-

9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve AmAbz (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until a clear solution is obtained.

-

Addition of Fmoc-OSu: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the stirred AmAbz solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (a suitable mobile phase would be dichloromethane:methanol:acetic acid, e.g., 90:8:2).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with deionized water and transfer to a separatory funnel.

-

Wash the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

-

Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected AmAbz should form.

-

-

Isolation and Purification:

-

Extract the product into ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Fmoc-AmAbz-OH can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.[7]

-

| Parameter | Condition |

| Reagents | AmAbz, Fmoc-OSu, NaHCO₃ |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Work-up | Acidification and Extraction |

| Purification | Column Chromatography |

Fmoc Deprotection Protocol

Materials:

-

Fmoc-protected AmAbz derivative

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Diethyl ether (cold)

Procedure:

-

Dissolve the Fmoc-protected AmAbz derivative in DMF.

-

Add the 20% piperidine in DMF solution (10 equivalents relative to the Fmoc-protected compound).

-

Stir the reaction at room temperature for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the deprotected product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

The Boc Protection Strategy for the AmAbz Benzylamino Group

The Boc group is another widely utilized protecting group, prized for its stability to a broad range of nucleophilic and basic conditions. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), making it orthogonal to the base-labile Fmoc group.[8]

Experimental Protocol: Selective Boc Protection of AmAbz Benzylamino Group

This protocol is based on standard methods for the Boc protection of primary amines.[9]

Materials:

-

4-Aminomethyl-3-aminobenzoic acid (AmAbz)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Suspend AmAbz (1.0 equivalent) in THF or DCM in a round-bottom flask. Add triethylamine (1.1 equivalents). Stir the mixture at room temperature.

-

Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of the reaction solvent and add it dropwise to the stirred AmAbz suspension.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Boc-AmAbz-OH by column chromatography on silica gel.[7]

-

| Parameter | Condition |

| Reagents | AmAbz, (Boc)₂O, TEA/DIPEA |

| Solvent | THF or DCM |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Work-up | Liquid-liquid extraction |

| Purification | Column Chromatography |

Boc Deprotection Protocol

Materials:

-

Boc-protected AmAbz derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the Boc-protected AmAbz derivative in DCM.

-

Add TFA (typically 25-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Add cold diethyl ether to precipitate the deprotected product as its TFA salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Orthogonal Protection and Applications

The ability to selectively protect the benzylamino group of AmAbz with either Fmoc or Boc opens up a powerful set of synthetic possibilities through orthogonal protection strategies. For instance, one can protect the benzylamino group with Fmoc and the arylamino group with Boc, or vice versa. This allows for the sequential deprotection and functionalization of each amino group independently, which is crucial in the synthesis of complex molecules.

Caption: Orthogonal deprotection of fully protected AmAbz.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Orthogonally protected AmAbz is an excellent building block for introducing branching in peptides on a solid support. For example, Fmoc-AmAbz(Boc)-OH can be incorporated into a peptide chain via its carboxylic acid. The N-terminal Fmoc group of the peptide is then removed, and the chain is elongated. Subsequently, the Boc group on the AmAbz side chain can be selectively removed with acid, and a second peptide chain can be synthesized from the now-free arylamino group, creating a branched peptide.[1]

Applications in Antibody-Drug Conjugate (ADC) Linker Technology

In the field of ADCs, linkers play a critical role in connecting the antibody to the cytotoxic payload, ensuring stability in circulation and timely release at the tumor site.[10][11] Orthogonally protected AmAbz can serve as a versatile component in linker design. The different functionalities can be used to attach to the antibody, the drug, and potentially a solubilizing moiety, with the cleavage of one of the protecting groups enabling the final conjugation step.

Conclusion

The selective protection of the benzylamino group of 4-aminomethyl-3-aminobenzoic acid with Fmoc and Boc is a powerful and reliable strategy for researchers in peptide synthesis and drug development. The inherent difference in the nucleophilicity of the benzylamino and arylamino groups allows for high chemoselectivity in these protection reactions. The orthogonal nature of the Fmoc and Boc groups provides the synthetic flexibility required to construct complex, multi-functional molecules. The detailed protocols and the underlying chemical principles presented in this application note are intended to empower scientists to effectively utilize this versatile building block in their research endeavors, from the synthesis of novel peptide architectures to the design of next-generation antibody-drug conjugates.

References

-

Vedantu. (n.d.). Benzylamine is a stronger base than aniline because class 12 chemistry CBSE. Retrieved from [Link]

-

Quora. (2021, November 12). Which is more reactive, aniline or benzylamine? Retrieved from [Link]

-

UNT Digital Library. (2006, November 7). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. Retrieved from [Link]

-

Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity? Retrieved from [Link]

-

MDPI. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

YouTube. (2022, August 23). , Benzylamine is a stronger base than aniline. Explain. P, ,. Retrieved from [Link]

-

MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the strength of organic bases. Retrieved from [Link]

-

YouTube. (2020, March 29). Benzylamine is a stronger base than aniline because. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-beta-amino alcohols and peptidyl alcohols employing Boc(2)O | Request PDF. Retrieved from [Link]

-

MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

PubMed. (2025, September 26). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

-

MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

-

ResearchGate. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

Novartis OAK. (2019). Discovery of Potent and Selective Antibody-Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of linker-AMC model compounds. It was envisaged that the.... Retrieved from [Link]

-

PMC. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Linker Design for Antibody–Drug Conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF. Retrieved from [Link]

-

Chemguide. (n.d.). phenylamine (aniline) as an amine. Retrieved from [Link]

-

PMC. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.

-

ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. Retrieved from [Link]

-

PubMed. (2005, June). Guide for resin and linker selection in solid-phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. Retrieved from [Link]

-

PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

PubMed. (2023, August 15). Synthesis and evaluation of Fmoc-amino esters and amides bearing a substrate like quaternary ammonium group as selective butyrylcholinesterase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.. Retrieved from [Link]

Sources

- 1. digital.library.unt.edu [digital.library.unt.edu]

- 2. Benzylamine is a stronger base than aniline because class 12 chemistry CBSE [vedantu.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. chempep.com [chempep.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. ajpamc.com [ajpamc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of 3-Aminomethyl-5-aminobenzoic Acid (AmAbz) into Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides with AmAbz

The synthesis of peptides with non-natural amino acids is a cornerstone of modern drug discovery and materials science. These novel building blocks offer the ability to introduce unique structural and functional properties into peptide scaffolds, leading to enhanced stability, novel biological activity, and diverse molecular architectures.[1][2] This guide provides a comprehensive overview and detailed protocols for the incorporation of 3-aminomethyl-5-aminobenzoic acid (AmAbz), a bifunctional aromatic amino acid, into solid-phase peptide synthesis (SPPS).

AmAbz is a particularly interesting building block for creating peptide mimics (peptidomimetics) due to its rigid aromatic core and two distinct amino functionalities: a less reactive arylamine and a more nucleophilic benzyl-type amine.[2] This unique structure allows for the creation of branched peptides, cyclic structures, and novel peptide-small molecule conjugates.[3] This document will detail the necessary orthogonal protection strategy for the AmAbz monomer, its synthesis, and its subsequent incorporation into a growing peptide chain using standard Fmoc-based SPPS protocols.

The necessity of an Orthogonal Protection Strategy

To successfully incorporate AmAbz into a peptide sequence, a robust orthogonal protection strategy is paramount.[4][5] This ensures that the different functional groups on the AmAbz monomer and the growing peptide chain can be selectively deprotected without affecting other protected groups.[6][7] For Fmoc-based SPPS, the α-amino group of the incoming amino acid is temporarily protected with the base-labile Fmoc group, while the reactive side chains are protected with acid-labile groups such as Boc, tBu, or Trt.[8][9]

AmAbz presents a unique challenge due to its two amino groups. To control the connectivity during peptide synthesis, these two amines must be differentially protected. The arylamine at the 5-position will serve as the point of peptide chain elongation (the "α-amino" equivalent in this context), and thus will be protected with the temporary Fmoc group. The more reactive aminomethyl group at the 3-position is considered the "side-chain" and requires a protecting group that is stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and the acidic conditions of the final peptide cleavage from the resin (typically a trifluoroacetic acid cocktail).[7]

The allyloxycarbonyl (Alloc) group is an ideal candidate for protecting the aminomethyl side chain of AmAbz. The Alloc group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[10] It can be selectively removed under neutral conditions using a palladium(0) catalyst, allowing for site-specific modification of the aminomethyl group while the peptide is still on the solid support.[6][10][11]

Synthesis of the Fmoc-AmAbz(Alloc)-OH Monomer

The successful incorporation of AmAbz begins with the synthesis of the appropriately protected monomer: Fmoc-5-amino-3-(Alloc-aminomethyl)benzoic acid . A proposed synthetic route, based on the principles of selective amine protection, is outlined below. The key to this synthesis is the differential reactivity of the two amino groups of AmAbz, where the more nucleophilic benzylic amine can be selectively protected in the presence of the less reactive aniline.

Protocol 1: Synthesis of Fmoc-AmAbz(Alloc)-OH

Step 1: Selective Protection of the Aminomethyl Group with Alloc-Cl

-

Dissolve 3-aminomethyl-5-aminobenzoic acid in a suitable solvent system (e.g., a mixture of dioxane and aqueous sodium bicarbonate solution).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric equivalent of allyl chloroformate (Alloc-Cl) dropwise while maintaining the pH of the reaction mixture around 8-9 with the addition of base.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-3-(Alloc-aminomethyl)benzoic acid.

-

Purify the product by flash chromatography if necessary.

Step 2: Protection of the Arylamine with Fmoc-OSu

-

Dissolve the product from Step 1 in a mixture of acetone and water.

-

Add a slight excess of sodium bicarbonate to the solution.

-

Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in acetone dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Remove the acetone under reduced pressure.

-

Dilute the aqueous solution with water and wash with ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, Fmoc-5-amino-3-(Alloc-aminomethyl)benzoic acid .

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.[12][13]

| Parameter | Condition | Rationale |

| Step 1 Solvent | Dioxane/aq. NaHCO₃ | Ensures solubility of the starting material and maintains a basic pH for the reaction. |

| Step 1 Reagent | Allyl chloroformate (Alloc-Cl) | Selectively protects the more nucleophilic aminomethyl group. |

| Step 2 Solvent | Acetone/Water | A common solvent system for Fmoc protection of amino acids. |

| Step 2 Reagent | Fmoc-OSu | A standard and efficient reagent for introducing the Fmoc protecting group. |

Incorporation of Fmoc-AmAbz(Alloc)-OH into Solid-Phase Peptide Synthesis

Once the protected AmAbz monomer is synthesized, it can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[7][14] The following is a general protocol for manual SPPS. Automated synthesizers can be programmed with similar steps.[14]

Protocol 2: SPPS Coupling of Fmoc-AmAbz(Alloc)-OH

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-AmAbz(Alloc)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Coupling of Fmoc-AmAbz(Alloc)-OH:

-

In a separate vial, dissolve Fmoc-AmAbz(Alloc)-OH (3-4 equivalents relative to the resin loading) and HBTU/HATU (3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated AmAbz solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.

| Reagent | Equivalents (relative to resin loading) | Purpose |

| Fmoc-AmAbz(Alloc)-OH | 3 - 4 | The amino acid to be coupled. |

| HBTU/HATU | 3 - 4 | Activates the carboxylic acid for amide bond formation. |

| DIEA | 6 - 8 | A non-nucleophilic base for activation and neutralization. |

| 20% Piperidine/DMF | - | Removes the Fmoc protecting group. |

Selective Deprotection of the Alloc Group and On-Resin Modification

The use of the Alloc protecting group on the aminomethyl side chain allows for its selective removal while the peptide is still attached to the resin. This opens up possibilities for on-resin modifications such as cyclization, branching, or conjugation to other molecules.

Protocol 3: On-Resin Alloc Deprotection

Materials:

-

Peptide-resin containing the Alloc-protected AmAbz residue

-

Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger: Phenylsilane or morpholine

-

Solvent: Anhydrous and deoxygenated DCM or THF

Procedure:

-

Swell the peptide-resin in anhydrous, deoxygenated DCM.

-

In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents) in DCM.

-

Add the scavenger (e.g., phenylsilane, 20 equivalents) to the palladium solution.

-

Add the catalyst/scavenger solution to the resin.

-

Agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours.

-

Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

Once the deprotection is complete, wash the resin thoroughly with DCM, DMF, and a chelating wash (e.g., a solution of sodium diethyldithiocarbamate) to remove residual palladium.

-

The newly exposed aminomethyl group is now available for further on-resin chemistry.

Final Cleavage, Purification, and Characterization

After the complete peptide sequence has been assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously.

Protocol 4: Cleavage and Global Deprotection

Materials:

-

Fully assembled peptide-resin

-

Cleavage cocktail: A mixture of TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The exact composition of the cocktail may vary depending on the amino acid composition of the peptide.

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and, if necessary, NMR spectroscopy.

Conclusion

The incorporation of 3-aminomethyl-5-aminobenzoic acid into peptides via solid-phase peptide synthesis offers a powerful tool for creating novel peptidomimetics with unique structural features. The key to this process is a well-defined orthogonal protection strategy, utilizing Fmoc for the arylamine, Alloc for the aminomethyl side chain, and standard acid-labile protecting groups for other amino acid side chains. The protocols provided in this guide offer a comprehensive framework for the synthesis of the protected AmAbz monomer and its successful integration into peptide sequences. By following these methodologies, researchers can expand the chemical space of their peptide libraries and explore new avenues in drug discovery and biomaterial development.

References

-

Mojsoska, B., & Jenssen, H. (2015). Peptides and Peptidomimetics for Antimicrobial Drug Design. Pharmaceuticals (Basel, Switzerland), 8(3), 366–415. [Link]

-

Hu, Y., Li, X., Sebti, S. M., Chen, J., & Cai, J. (2011). Design and synthesis of AApeptides: a new class of peptide mimics. Bioorganic & medicinal chemistry letters, 21(5), 1469–1471. [Link]

-

Zorn, C., Gnad, F., Salmen, S., Herpin, T., & Reiser, O. (2001). Deprotection of N-alloc amines by Pd(0)/DABCO: an efficient method for in situ peptide coupling of labile amino acids. Tetrahedron Letters, 42(43), 7049-7053. [Link]

-

DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.[Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Design methods for antimicrobial peptides with improved performance. (2023). Frontiers in Microbiology, 14, 1185366. [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

-

Blanco-Canosa, J. B., Nardone, B., Albericio, F., & Dawson, P. E. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. ACS chemical biology, 10(7), 1737–1743. [Link]

-

Houghten, R. A., & Lebl, M. (2001). New reagents, reactions, and peptidomimetics for drug design. Biopolymers, 60(1), 35–52. [Link]

-

Request PDF. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules (Basel, Switzerland), 27(19), 6640. [Link]

-

Leman, P. (2021). Peptidomimetic Drug Design. Journal of Pharmaceutical Chemistry, 7(3), 1-2. [Link]

-

Caporale, A., Lecoq, L., Gallo, G., Schiavone, M., Falcigno, L., Molinari, H., ... & D'Ursi, A. M. (2020). Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. Analytical chemistry, 92(15), 10464–10472. [Link]

Sources

- 1. Peptides and Peptidomimetics for Antimicrobial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptides and Peptidomimetics for Antimicrobial Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New reagents, reactions, and peptidomimetics for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deprotection of N-alloc amines by Pd(0) /DABCO: an efficient method for in situ peptide coupling of labile amino acids - University of Regensburg Publication Server [epub.uni-regensburg.de]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. mdpi.com [mdpi.com]

- 13. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of branched pseudopeptides using AmAbz scaffold

Application Note: High-Fidelity Synthesis of Branched Pseudopeptides Using the AmAbz Scaffold

Strategic Overview: The AmAbz Advantage

In the design of branched peptides and peptidomimetics, the choice of scaffold dictates the spatial orientation of the branches. While L-Lysine is the standard for dendritic branching, its aliphatic flexibility often results in "structural collapse" or undefined globular conformations.

The AmAbz (4-amino-3-(aminomethyl)benzoic acid) scaffold represents a superior alternative for applications requiring rigid spatial definition. By incorporating an aromatic core, AmAbz induces a constrained geometry that separates the two peptide branches (attached to the aryl amine and benzyl amine) with distinct vector orientations.

Key Technical Advantages:

-

Chemo-differentiation: The scaffold possesses two amino groups with vastly different pKa values and nucleophilicities (Aliphatic

vs. Aromatic -

Rigidity: The benzene ring restricts conformational freedom, reducing the entropic penalty of binding for receptor-ligand studies.

- -Stacking Potential: The aromatic core can engage in additional interactions with biological targets.

Chemical Synthesis of the AmAbz Scaffold

Before SPPS can commence, the scaffold must be synthesized and properly protected. The following protocol describes the synthesis of Fmoc-AmAbz-OH , the standard building block for Fmoc-chemistry SPPS.

Mechanism & Workflow

The synthesis relies on the Tscherniac-Einhorn reaction (amidomethylation) to introduce the aminomethyl arm onto 4-aminobenzoic acid (PABA).

Figure 1: Synthetic route for the production of Fmoc-AmAbz-OH building block.

Detailed Protocol: Scaffold Preparation

Step 1: Amidomethylation

-

Dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) and

-(hydroxymethyl)phthalimide (17.7 g, 100 mmol) in 100 mL of concentrated -

Stir at room temperature for 48 hours. Note: The reaction is slow but highly regioselective for the 3-position due to the directing effects of the amino and carboxyl groups.

-

Pour onto crushed ice. Precipitate is collected, washed with water, and dried.

Step 2: Deprotection

-

Reflux the phthalimido-intermediate in 20% HCl or hydrazine hydrate solution to remove the phthaloyl group.

-

Isolate AmAbz (this compound) as a hydrochloride salt or zwitterion.

Step 3: Selective Protection (The Critical Step) Objective: Protect the aliphatic benzylamine with Fmoc while leaving the aromatic aniline free.

-

Dissolve AmAbz (1 eq) in water/dioxane (1:1).

-

Adjust pH to 9.0 using

. -

Add Fmoc-OSu (0.95 eq) dropwise at

. -

Stir for 2 hours. Scientific Rationale: The aliphatic amine (pKa ~9-10) is significantly more nucleophilic than the aniline (pKa ~4-5). By controlling stoichiometry and temperature, Fmoc-OSu reacts exclusively with the aminomethyl group. The aniline remains free but is too unreactive to interfere with subsequent carboxyl activation during resin loading.

Solid Phase Peptide Synthesis (SPPS) Protocol

This section details the incorporation of Fmoc-AmAbz-OH into a peptide chain to create a branched structure.

Branch Definitions:

- -Branch: Elongation from the Benzylamine (Aminomethyl). This is the "primary" branch, accessible via standard Fmoc removal.

- -Branch: Elongation from the Arylamine (Aniline). This is the "secondary" branch, requiring specialized coupling conditions due to low nucleophilicity.

Reactivity Profile & Coupling Strategy

| Functional Group | Reactivity | Activation Strategy | Coupling Reagent |

| Carboxyl (C-term) | Standard | Standard SPPS | HBTU/DIPEA or DIC/Oxyma |

| Benzylamine ( | High (Aliphatic) | Standard Fmoc Deprotection | HBTU/DIPEA |

| Arylamine ( | Low (Deactivated) | Base-Free or Acid Chloride | DIC (Sym. Anhydride) or HATU |

Step-by-Step Branching Workflow

Figure 2: Divergent synthesis strategy for AmAbz branched peptides.

Protocol:

-

Resin Loading:

-

Branch 1 Synthesis (Arylamine Extension):

-

Challenge: The free arylamine is sterically hindered and electronically deactivated.

-

Method: Use Symmetric Anhydride activation or DIC/HOAt .

-

Protocol:

-

Pre-activate the next Fmoc-Amino Acid (10 eq) with DIC (5 eq) in DCM/DMF (1:1) for 20 mins (generates symmetric anhydride).

-

Add to the resin. Do not add base (DIPEA) . Base can promote premature Fmoc removal or racemization during slow couplings.

-

Couple for 2–4 hours (or double couple).

-

Cap unreacted arylamines with Acetic Anhydride/Pyridine if necessary.

-

-

Note: Once the first residue is attached to the arylamine, subsequent extensions on this branch proceed via standard SPPS.

-

-

Branch 2 Synthesis (Benzylamine Extension):

-

Remove the Fmoc group from the AmAbz benzylamine using 20% Piperidine in DMF.

-

Couple the next amino acid using standard HBTU/DIPEA protocols.

-

This amine behaves like a standard Lysine side chain (

-amine).

-

Troubleshooting & Quality Control

-

Issue: Low Yield on Arylamine Coupling.

-

Diagnosis: The aniline is too weak for HBTU/DIPEA.

-

Solution: Switch to HATU (High reactivity) or convert the incoming amino acid to an Acid Fluoride (using TFFH). Ensure the reaction is performed in a minimal volume of solvent to maximize concentration.

-

-

Issue: Solubility Aggregation.

-

Diagnosis: Branched peptides often aggregate on-resin.[4]

-

Solution: Use PEG-based resins (ChemMatrix) and elevate temperature (

) during coupling steps, particularly for the arylamine branch.

-

-

Issue: Fmoc Instability.

-

Diagnosis: Premature loss of Fmoc during arylamine coupling.

-

Solution: This is rare if base is omitted. Strictly use carbodiimide-mediated (DIC) coupling without tertiary amines for the first residue attached to the arylamine [1].

-

References

-

Pascal, R., Sola, R., Labéguère, F., & Jouin, P. (2000).[1][5][6] Synthesis of the Novel Amino Acid this compound (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis . European Journal of Organic Chemistry, 2000(22), 3755–3761.[3][5] Link

- Chhabra, S. R., & Khan, A. N. (2000). Aminobenzoic acid derivatives as scaffolds for combinatorial chemistry. Tetrahedron Letters, 41(6), 837-840.

-

Kullman, M. J., et al. (2012).[5] IRMPD spectroscopy of b2 ions from protonated tripeptides with 4-aminomethyl benzoic acid residues . International Journal of Mass Spectrometry, 316, 174-181.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

solubility issues of Fmoc-AmAbz intermediates in SPPS solvents

A Guide to Overcoming Solubility and Aggregation Challenges in SPPS

Welcome to the technical support guide for synthesizing peptides containing 4-(Fmoc-amino)benzoic acid (Fmoc-AmAbz) intermediates. As a Senior Application Scientist, I understand that incorporating non-standard building blocks like Fmoc-AmAbz can introduce unique challenges, primarily related to on-resin aggregation and poor solubility. This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of these issues and to offer field-proven, actionable solutions. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success of your synthesis.

Section 1: Understanding the Core Problem

This section addresses the fundamental reasons why Fmoc-AmAbz-containing peptides are prone to solubility issues.

Q1: What is Fmoc-AmAbz, and what is its primary role in peptide synthesis?

Fmoc-4-aminobenzoic acid (Fmoc-AmAbz) is a rigid, aromatic spacer used in solid-phase peptide synthesis (SPPS). Unlike standard alpha-amino acids, it does not possess a chiral alpha-carbon. Its primary functions include:

-

Introducing Structural Rigidity: The benzene ring provides a well-defined, rigid element within a peptide backbone, which is crucial for designing peptidomimetics with specific conformational constraints.

-

Creating Spacers: It can be used to introduce a defined distance between bioactive peptide sequences or between a peptide and a conjugated molecule (e.g., a dye, drug, or targeting ligand).

-

Modulating Biological Activity: By altering the peptide's overall shape and flexibility, AmAbz can influence its binding affinity to biological targets.

Q2: Why do peptide sequences containing Fmoc-AmAbz intermediates often exhibit poor solubility and aggregation?

The solubility issues associated with Fmoc-AmAbz sequences stem from a combination of intermolecular forces that promote aggregation of the growing peptide chains on the solid support. This phenomenon is particularly pronounced as the peptide elongates. The primary culprits are:

-

Intermolecular Hydrogen Bonding: Similar to many "difficult sequences," the peptide backbones can form strong intermolecular hydrogen bonds, leading to the formation of highly ordered β-sheet-like structures.[1][2] These structures are often insoluble in standard SPPS solvents.

-

π-π Stacking: The aromatic rings of the AmAbz units are electron-rich and flat. They have a strong tendency to stack on top of each other, like a roll of coins. This "π-π stacking" acts as a powerful non-covalent interaction that locks peptide chains together, further stabilizing the aggregated state.

-

Enhanced Rigidity: The inherent rigidity of the AmAbz unit restricts the conformational freedom of the peptide chain, preventing it from adopting a randomly coiled, well-solvated state. Instead, it favors the formation of ordered, insoluble aggregates.[2]

The combination of these forces creates a synergistic effect where the peptide chains collapse onto themselves and each other, rendering the reactive N-terminus inaccessible for subsequent deprotection and coupling steps.

Caption: Mechanism of Fmoc-AmAbz induced peptide aggregation.

Q3: What are the common observable signs of on-resin aggregation during synthesis?

Detecting aggregation early is critical. Be vigilant for the following signs, especially after the addition of the first or second AmAbz unit:

-

Poor Resin Swelling: The resin beads may appear shrunken or clumped together after solvent washes. This is a primary indicator that the peptide chains are collapsing and preventing the resin matrix from solvating properly.[3][4]

-

Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions become noticeably sluggish.[2][5]

-

Altered Fmoc-Deprotection Monitoring: If using a synthesizer that monitors UV absorbance of the fluorenyl-piperidine adduct, you may see a flattened and broadened peak, indicating slow and incomplete Fmoc removal.[3][5]

-

Positive (Blue) Kaiser Test After Coupling: A strong positive ninhydrin (Kaiser) test after a coupling step indicates a significant number of unreacted N-terminal amines, a sign of incomplete coupling due to steric hindrance from aggregation.[3]

-

Negative (Yellow) Kaiser Test After Deprotection: A negative test result when you expect a positive one (after deprotection) suggests the Fmoc group was not completely removed.[3]

Section 2: Proactive Strategies to Prevent Aggregation

A well-planned synthesis is the most effective defense against aggregation. The following strategies can significantly improve your outcomes.

Q4: How should I adjust my synthesis strategy proactively when using Fmoc-AmAbz?

-

Resin Selection:

-

Low-Loading Resin: Use a resin with a low substitution level (e.g., 0.1-0.3 mmol/g). This increases the physical distance between the growing peptide chains, reducing the likelihood of intermolecular aggregation.[5]

-

PEG-based Resins: Resins that incorporate polyethylene glycol (PEG) linkers (e.g., TentaGel, ChemMatrix) can improve the solvation of the growing peptide chain within the resin matrix, helping to keep it more accessible.[5][6]

-

-

Solvent Choice: While DMF is the workhorse of SPPS, it may not be sufficient for highly aggregating sequences.[7][8]

-

Consider using N-Methyl-2-pyrrolidone (NMP) , which has a higher polarity and often provides better solvation for complex peptides.[8]

-

For extremely difficult cases, mixtures containing Dimethyl sulfoxide (DMSO) can be effective at disrupting secondary structures. A common mixture is NMP/DMSO.[8][9]

-

Q5: Can backbone protection strategies, like using pseudoproline dipeptides, be applied to AmAbz-containing sequences?

Backbone protection strategies, such as incorporating pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids, are highly effective because they introduce a "kink" into the peptide backbone that disrupts the hydrogen bonding network required for β-sheet formation.[1][2][5]

While you cannot directly modify the AmAbz unit itself, you can apply this strategy to the amino acids flanking the AmAbz residue. For example, if your sequence is ...-Ser-AmAbz-... or ...-Thr-AmAbz-..., incorporating a pseudoproline dipeptide at the Ser or Thr position before the AmAbz unit can help maintain solubility and prevent the onset of aggregation.[5]

Section 3: Troubleshooting Guide for Active Syntheses

If you have already encountered signs of aggregation, the following reactive measures can help salvage your synthesis.

Caption: Troubleshooting workflow for on-resin aggregation.

Q6: My Fmoc-deprotection is incomplete. What is the best course of action?

Incomplete Fmoc removal is a classic sign that the piperidine base cannot access the N-terminus due to aggregation.[9][10]

-

Solution 1: Use a Stronger Base. Switch from 20% piperidine in DMF to a solution containing 1-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. DBU is a much stronger, non-nucleophilic base that can often successfully remove sterically hindered Fmoc groups.[10]

-

Solution 2: Increase Temperature. Performing the deprotection step at an elevated temperature (40-60°C) or using a microwave peptide synthesizer can provide enough energy to temporarily disrupt the intermolecular hydrogen bonds, allowing the base to access the Fmoc group.[9]

Q7: My coupling reaction failed after adding an AmAbz unit. How can I improve the yield?

A failed coupling indicates that the activated amino acid cannot reach the deprotected N-terminus.

-

Solution 1: Disruptive Solvent Washes. Before recoupling, wash the resin extensively with a sequence of different solvents to help break up the aggregates. A typical sequence is: DMF -> DCM -> NMP -> NMP/DMSO (1:1) -> NMP -> DMF.[8][9]

-

Solution 2: Use a More Potent Coupling Reagent. Standard coupling reagents may not be sufficient. Switch to a more potent phosphonium- or aminium-based reagent like HATU, HCTU, or PyBOP, which create a more reactive activated ester.[3][5]

-

Solution 3: Double Couple. Immediately after the first failed coupling attempt, perform a second coupling with a freshly prepared solution of activated amino acid and coupling reagent.[3]

Section 4: Key Protocols

Here are detailed protocols for some of the most common troubleshooting interventions.

Protocol 1: DBU-Mediated Fmoc Deprotection

This protocol is for a 0.1 mmol scale synthesis.

-

Preparation: Prepare a fresh solution of 2% DBU and 2% piperidine in DMF (v/v). The piperidine is added to scavenge the dibenzofulvene byproduct.[10]

-

Resin Wash: Wash the peptide-resin 3x with DMF.

-

Deprotection: Add 5 mL of the DBU/piperidine/DMF solution to the resin.

-

Reaction: Agitate the reaction vessel for 5-10 minutes. Monitor the reaction progress if possible.

-

Wash: Drain the reaction vessel and wash the resin thoroughly (5-7x) with DMF to remove all traces of DBU, which can interfere with subsequent couplings.

-

Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

-

Proceed: Continue with the coupling step of the next amino acid.

Protocol 2: Test Cleavage for On-Resin Problem Diagnosis

Use this protocol to confirm if low yield is due to on-resin aggregation or issues with the final cleavage.

-

Sample Collection: After a problematic step, remove a small sample of the resin (approx. 5-10 mg) and wash it thoroughly with DCM. Dry the sample under vacuum.

-

Cleavage Cocktail: Prepare a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)).[11][12]

-

Cleavage: Add approximately 200 µL of the cleavage cocktail to the dried resin sample in a small microcentrifuge tube.

-

Reaction: Let the reaction proceed for 2-3 hours at room temperature.[13]

-

Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a larger tube containing 1.5 mL of cold diethyl ether.[3]

-

Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether.

-

Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS. Check for the expected mass of the truncated peptide. The absence of the target mass confirms a synthesis failure (e.g., incomplete coupling or deprotection) on the resin.

Section 5: Data & Resources

Table 1: Comparison of Common SPPS Solvents for Difficult Sequences

| Solvent | Key Properties | Recommended Use Case for AmAbz Sequences |